In-Depth Technical Guide: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS: 2024646-57-7)
In-Depth Technical Guide: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS: 2024646-57-7)
Executive Summary & Core Identifiers
In modern medicinal chemistry, the design of targeted therapeutics—particularly ATP-competitive kinase inhibitors—relies heavily on the availability of highly functionalized, orthogonally reactive building blocks. 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is a premium biaryl scaffold that offers three distinct vectors for functionalization. By exploiting the subtle electronic differences between its reactive sites, chemists can sequentially install three different pharmacophores without the need for protecting groups.
Quantitative Identifiers
| Property | Value |
| Chemical Name | 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine |
| CAS Number | 2024646-57-7 |
| Molecular Formula | C9H4BrCl2N3 |
| Molecular Weight | 304.95 g/mol |
| InChIKey | QFSDOJVDTCQRLR-UHFFFAOYSA-N |
| Structural Class | Halogenated Pyridyl-Pyrimidine |
(Data verified via [1])
Structural Chemistry & Mechanistic Reactivity
The strategic value of 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine lies in its tri-orthogonal reactivity profile . The molecule possesses three halogenated sites, each with a distinct reactivity threshold governed by bond dissociation energies (BDE) and transition-state stabilization.
Site 1: The C6-Chloride (Highly Electrophilic)
In 4-substituted-2,6-dichloropyrimidines, the C6 position is the most reactive site toward Nucleophilic Aromatic Substitution (SNAr). The causality behind this regioselectivity lies in the stabilization of the intermediate Meisenheimer complex. Nucleophilic attack at C6 allows the developing negative charge to be effectively delocalized onto both the N1 and N3 nitrogen atoms of the pyrimidine ring. In contrast, attack at the C2 position is less kinetically favored due to lone-pair repulsion (alpha-effect) from the adjacent nitrogens[2].
Site 2: The C2-Chloride (Moderately Electrophilic)
Once the C6 position is substituted with an electron-donating group (such as an amine), the pyrimidine ring becomes significantly less electrophilic. The remaining C2-chloride is deactivated and requires harsher conditions (elevated temperatures and often acid catalysis) to undergo a second SNAr. This electronic deactivation is the core mechanism that allows for strict step-by-step functionalization.
Site 3: The C5'-Bromide (Inert to SNAr, Reactive to Pd)
The bromide on the pyridine ring is electronically isolated from the pyrimidine system. It is completely inert to SNAr conditions. However, it serves as a pristine handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) after the pyrimidine chlorides have been displaced.
Synthesis Pathways
The synthesis of 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine is achieved via a highly regioselective Suzuki-Miyaura cross-coupling between 2,4,6-trichloropyrimidine and (5-bromopyridin-3-yl)boronic acid.
According to computational and experimental studies documented by the [3], the oxidative addition of the Palladium(0) catalyst occurs preferentially at the C4 position of 2,4,6-trichloropyrimidine. This preference is not driven by steric factors, but rather by the lower Bond Dissociation Energy (BDE) of the C4–Cl bond compared to the C2–Cl bond, making it the kinetically favored site for insertion.
Synthesis workflow of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine via regioselective Suzuki coupling.
Downstream Applications in Drug Discovery
This scaffold is predominantly utilized in the synthesis of 2,4-diaminopyrimidine kinase inhibitors .
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The C2-amine typically forms critical bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
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The C6-amine is often directed toward the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., morpholine or piperazine derivatives).
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The C5'-pyridine vector projects into the hydrophobic back pocket (e.g., the DFG-out allosteric site), where subsequent cross-coupling can install bulky aryl or alkynyl groups to achieve exquisite kinase selectivity.
Experimental Protocols (Self-Validating Workflows)
To fully leverage the tri-orthogonal nature of this scaffold, the functionalization must be performed in a specific sequence: C6 SNAr
Tri-orthogonal functionalization pathway demonstrating sequential SNAr and Suzuki cross-coupling.
Protocol 1: Regioselective SNAr at the C6 Position
Objective: Install the first nucleophile strictly at C6 without contaminating the C2 position.
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Preparation: Dissolve 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) or Ethanol.
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Temperature Control (Critical): Cool the solution to 0 °C using an ice bath. Causality: Lower kinetic energy prevents the nucleophile from overcoming the higher activation barrier of the C2 position.
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Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq), followed by the dropwise addition of the primary or secondary amine (1.05 eq).
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Validation: Monitor via LCMS. The starting material (
) should convert cleanly to the mono-aminated product. If di-amination is observed, the temperature was too high or the amine was added too rapidly. -
Workup: Quench with saturated aqueous
, extract with DCM, dry over , and concentrate.
Protocol 2: SNAr at the C2 Position
Objective: Overcome the electronic deactivation caused by the C6-amine.
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Preparation: Dissolve the C6-substituted intermediate in a higher-boiling polar solvent such as 1-Butanol or N-Methyl-2-pyrrolidone (NMP).
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Activation: Add the second amine (1.5 eq). If the amine is a poor nucleophile (e.g., an aniline), add a catalytic amount of Trifluoroacetic acid (TFA). Causality: TFA protonates the pyrimidine ring, restoring its electrophilicity and lowering the LUMO energy, thereby facilitating the second SNAr.
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Heating: Heat the reaction to 80–100 °C for 12 hours.
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Validation: TLC or LCMS will confirm the disappearance of the mono-aminated intermediate. The C5'-bromide will remain intact under these conditions.
Protocol 3: Suzuki-Miyaura Coupling at the C5' Position
Objective: Functionalize the pyridine ring.
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Preparation: Combine the C2,C6-disubstituted intermediate (1.0 eq), an arylboronic acid (1.2 eq), and
(2.0 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1). -
Catalysis: Add
(0.05 eq). Causality: A bidentate phosphine ligand like dppf is chosen to accelerate reductive elimination and prevent protodeboronation of the boronic acid. -
Execution: Heat to 90 °C under an inert argon atmosphere for 4–6 hours until LCMS indicates complete consumption of the brominated starting material.
References
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Molaid Chemical Database. "4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine | 2024646-57-7". Molaid. Available at:[Link]
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National Institutes of Health (NIH) / PMC. "One-pot Double Suzuki Couplings of Dichloropyrimidines". Discusses the computational bond dissociation energies governing the regioselectivity of 2,4,6-trichloropyrimidine. Available at:[Link]
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American Chemical Society (ACS) / Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine". Details the mechanistic transition-state stabilization driving C6 over C2 SNAr regioselectivity. Available at:[Link]
